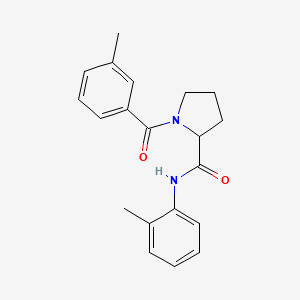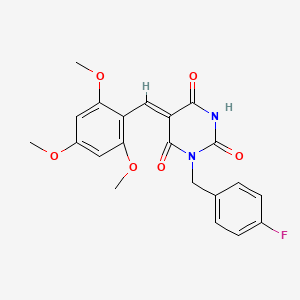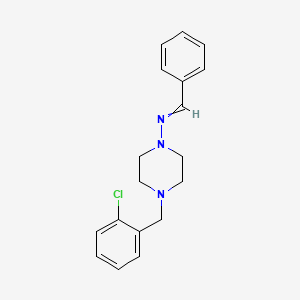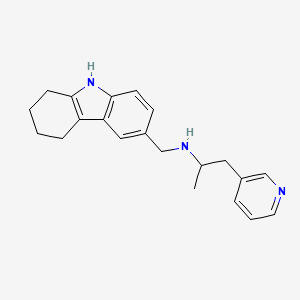
1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide, also known as MPBP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, this compound has been shown to have potential as a novel drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects. In neuroscience research, this compound has been studied for its effects on synaptic transmission and neuronal activity.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. This compound has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in various physiological functions, including movement, cognition, and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of G protein-coupled receptors. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
Future Directions
There are several future directions for research on 1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide, including the development of new synthetic methods for this compound production, the investigation of its potential therapeutic effects in various diseases, and the exploration of its effects on other neurotransmitter systems. Additionally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-(3-methylbenzoyl)-N-(2-methylphenyl)prolinamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 2-methylphenylalanine, followed by the addition of proline and the formation of this compound. This method has been optimized to produce high yields of this compound, making it a suitable method for large-scale production.
properties
IUPAC Name |
1-(3-methylbenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-5-9-16(13-14)20(24)22-12-6-11-18(22)19(23)21-17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWYJBGVZJQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)

![[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol](/img/structure/B6102836.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6102844.png)

![1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6102860.png)
![4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride](/img/structure/B6102867.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)
![2-{2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6102899.png)
![6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6102913.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6102920.png)